molecular formula C31H38F2N8O B611922 Zandelisib CAS No. 1401436-95-0

Zandelisib

货号: B611922
CAS 编号: 1401436-95-0
分子量: 576.7 g/mol
InChI 键: WPFUFWIHMYZXSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

zandelisib 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

zandelisib 通过选择性抑制 PI3Kδ 酶发挥作用,该酶参与 PI3K/AKT 信号通路。这条通路在细胞生长、存活和增殖中起着至关重要的作用。 通过抑制 PI3Kδ,this compound 打乱了这些过程,导致癌性 B 细胞死亡 该化合物的高分布容积和靶标驻留时间通过确保持续抑制靶酶来提高其疗效 .

生化分析

Biochemical Properties

Zandelisib plays a significant role in biochemical reactions, particularly as it interacts with enzymes, proteins, and other biomolecules. It is known for its on-target residence time of more than 5 hours, leading to higher tumor exposure relative to plasma over time .

Cellular Effects

This compound has shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. As a PI3Kδ inhibitor, it binds to the PI3Kδ enzyme, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been administered in a dose optimization Phase 1b study in various B-cell malignancies initially by continuous dosing, and then by intermittent dosing to allow regulatory T-cell repopulation, thereby reducing immune-related adverse events .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the search results. As a PI3Kδ inhibitor, it is likely involved in the phosphoinositide 3-kinase (PI3K) pathway .

Transport and Distribution

This compound’s high volume of distribution leads to higher tumor exposure relative to plasma over time . This suggests that this compound is efficiently transported and distributed within cells and tissues.

准备方法

合成路线和反应条件

zandelisib 的合成涉及多个步骤,从市售起始原料开始。关键步骤通常包括:

    核心结构的形成: 这涉及通过环化反应构建杂环核心。

    功能化: 引入对该化合物生物活性至关重要的官能团。

    纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以达到所需的纯度。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程针对产量、纯度和成本效益进行了优化。这通常涉及:

    优化反应条件: 温度、压力和溶剂体系针对大规模生产进行了优化。

    使用连续流动反应器: 这些反应器可以更好地控制反应条件和可扩展性。

    质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和安全性。

化学反应分析

反应类型

zandelisib 会经历各种化学反应,包括:

    氧化: 这种反应可以修饰分子上的官能团,可能改变其生物活性。

    还原: 还原反应可用于修饰特定的官能团,例如将硝基还原为胺。

    取代: 亲核或亲电取代反应可以在分子上引入或替换官能团。

常用试剂和条件

    氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

    还原: 通常使用氢化铝锂或在钯催化剂存在下使用氢气等还原剂。

    取代: 卤代烷或酰氯等试剂用于取代反应,通常在碱性或酸性条件下进行。

主要产品

从这些反应中形成的主要产物取决于所涉及的特定官能团。例如,羟基的氧化将生成酮或醛,而硝基的还原将生成胺。

相似化合物的比较

zandelisib 与其他 PI3Kδ 抑制剂,如伊德利西尼布、度维利西尼布和科普利西尼布进行了比较。虽然所有这些化合物都靶向相同的酶,但 this compound 的独特之处在于:

类似化合物列表

    伊德利西尼布: 另一种用于治疗 B 细胞恶性肿瘤的 PI3Kδ 抑制剂。

    度维利西尼布: 抑制 PI3Kδ 和 PI3Kγ,用于类似适应症。

    科普利西尼布: 抑制多种 PI3K 亚型,包括 PI3Kα 和 PI3Kδ。

This compound 的独特特性使其成为治疗 B 细胞恶性肿瘤的很有希望的候选药物,正在进行的研究将进一步探索其潜力。

属性

IUPAC Name

4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFUFWIHMYZXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38F2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401436-95-0
Record name Zandelisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401436950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZANDELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z28M5SX0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。